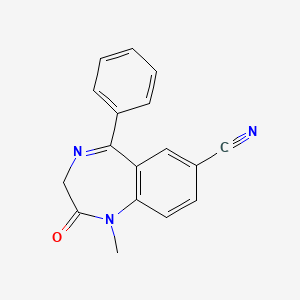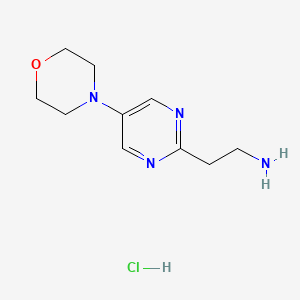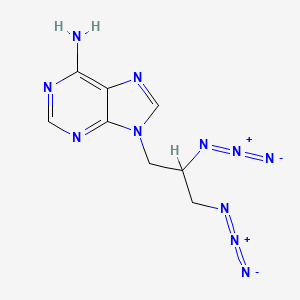
9H-Purin-6-amine, 9-(2,3-diazidopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- is a chemical compound with the molecular formula C8H9N11 This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
The synthesis of 9H-Purin-6-amine, 9-(2,3-diazidopropyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a substitution reaction with a diazidopropylamine to replace the chlorine atom with the diazidopropyl group.
Reaction Conditions: This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the diazido groups to amines.
Substitution: The diazido groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the azido groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9H-Purin-6-amine, 9-(2,3-diazidopropyl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The diazido groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies, where it can be used to tag biomolecules for detection and analysis.
類似化合物との比較
9H-Purin-6-amine, 9-(2,3-diazidopropyl)- can be compared with other purine derivatives, such as:
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: This compound has a phenylmethyl group instead of the diazidopropyl group, resulting in different chemical properties and applications.
9H-Purin-6-amine, 9-(2-deoxy-b-D-threo-pentofuranosyl)-: This derivative has a deoxyribose sugar moiety, making it more relevant in nucleic acid research.
9-Benzyl-9H-purin-6-amine:
The uniqueness of 9H-Purin-6-amine, 9-(2,3-diazidopropyl)- lies in its diazido groups, which enable specific reactions and applications not possible with other purine derivatives.
特性
CAS番号 |
88492-35-7 |
|---|---|
分子式 |
C8H9N11 |
分子量 |
259.23 g/mol |
IUPAC名 |
9-(2,3-diazidopropyl)purin-6-amine |
InChI |
InChI=1S/C8H9N11/c9-7-6-8(13-3-12-7)19(4-14-6)2-5(16-18-11)1-15-17-10/h3-5H,1-2H2,(H2,9,12,13) |
InChIキー |
KTYUOAXNTIDVKC-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CN=[N+]=[N-])N=[N+]=[N-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
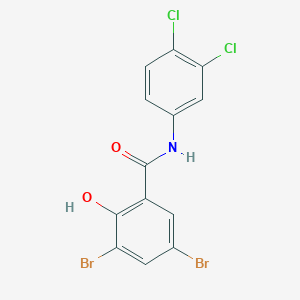
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
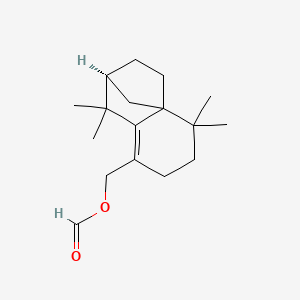
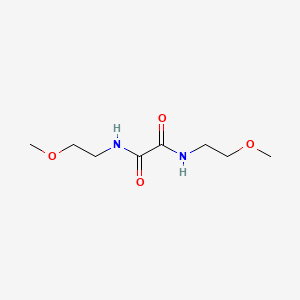
![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
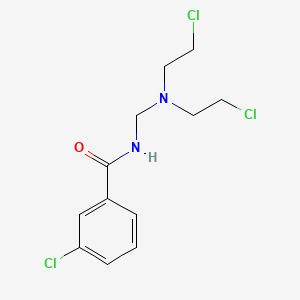
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)
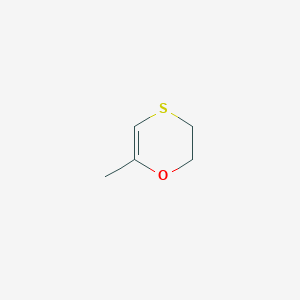
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
